Methyl elaidate

Catalog No.
S629193
CAS No.
1937-62-8
M.F
C19H36O2
M. Wt
296.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl elaidate

CAS Number

1937-62-8

Product Name

Methyl elaidate

IUPAC Name

methyl (E)-octadec-9-enoate

Molecular Formula

C19H36O2

Molecular Weight

296.5 g/mol

InChI

InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h10-11H,3-9,12-18H2,1-2H3/b11-10+

InChI Key

QYDYPVFESGNLHU-ZHACJKMWSA-N

SMILES

Array

Synonyms

9(E)-Octadecenoic Acid Methyl Ester; Methyl 9(E)-Octadecenoate; Methyl Elaidate; Methyl trans-9-Octadecenoate; trans-Oleic Acid Methyl Ester

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)OC

The exact mass of the compound Methyl elaidate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Fatty Acids - Fatty Acids, Unsaturated - Fatty Acids, Monounsaturated - Oleic Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Methyl elaidate (C19H36O2) is the methyl ester of elaidic acid, functioning as the primary trans-isomer counterpart to methyl oleate . As a high-purity C18:1 fatty acid methyl ester (FAME), it is a critical analytical standard and lipid precursor used across food safety, lipidomics, and biofuel research . Unlike complex lipid mixtures or crude fatty acid extracts, high-purity methyl elaidate provides a defined monounsaturated trans geometry, making it an essential baseline material for quantitative gas chromatography (GC) and for modeling the physicochemical effects of trans-isomerization on thermal behavior and oxidative stability in industrial formulations .

Substituting methyl elaidate with its cis-isomer (methyl oleate) or saturated analogs (like methyl stearate) fundamentally compromises process modeling and analytical accuracy [1]. The trans double bond in methyl elaidate imparts a linear molecular geometry that significantly alters intermolecular packing compared to the bent cis configuration of methyl oleate. In procurement and material selection, this structural difference translates to drastically different handling requirements—methyl elaidate is a solid or semi-solid at cold temperatures (melting point ~10 °C), whereas methyl oleate remains liquid down to -20 °C [1]. Furthermore, generic substitution in analytical workflows prevents the resolution of critical cis/trans pairs in GC-FID assays, rendering regulatory compliance testing for trans fats impossible.

Thermal Behavior and Cold Flow Property Differentiation

The geometric configuration of the double bond creates a profound difference in thermal properties. Methyl elaidate exhibits a melting point of approximately 10 °C, whereas its cis-isomer, methyl oleate, melts at -20 °C[1]. This 30 °C differential dictates the cold flow properties and physical state of the material at ambient and low temperatures, directly impacting formulation stability and processability in lipid-based manufacturing.

Evidence DimensionMelting Point
Target Compound Data10 °C
Comparator Or BaselineMethyl oleate (-20 °C)
Quantified Difference30 °C higher melting point
ConditionsStandard atmospheric pressure

Buyers formulating lipid nanoparticles, cosmetics, or biofuels must select this specific isomer to accurately model or achieve desired low-temperature phase transitions and cold flow properties.

Oxidative Stability and Formulation Shelf-Life

The trans configuration of methyl elaidate renders it significantly less susceptible to auto-oxidation than its cis counterpart. Accelerated oxidation testing demonstrates that the induction period for methyl elaidate is 7.7 hours, compared to just 2.5 hours for methyl oleate [1]. This >3-fold increase in oxidative stability reduces the rate of degradation into aldehydes and peroxides during storage and high-temperature processing.

Evidence DimensionOxidation Stability (Induction Period)
Target Compound Data7.7 hours
Comparator Or BaselineMethyl oleate (2.5 hours)
Quantified Difference5.2 hours longer induction period (>3x increase)
ConditionsAccelerated oxidation conditions (standard stability testing)

Procurement teams requiring stable reference standards or longer-shelf-life lipid precursors should prioritize methyl elaidate over methyl oleate to minimize oxidative degradation.

Chromatographic Resolution for FAME Analysis

In quantitative food and oil analysis, baseline resolution of cis and trans isomers is mandatory. On a highly polar biscyanopropylpolysiloxane GC column, methyl elaidate elutes distinctly earlier than methyl oleate. Standardized GC-FID methods record methyl elaidate at a retention time of 28.815 minutes, while methyl oleate elutes at 29.172 minutes [1]. This reproducible ~0.35-minute separation ensures accurate quantification of trans fat content without peak overlap.

Evidence DimensionGC Retention Time
Target Compound Data28.815 minutes
Comparator Or BaselineMethyl oleate (29.172 minutes)
Quantified Difference0.357 minute earlier elution
ConditionsGC-FID analysis using a highly polar biscyanopropylpolysiloxane column

Analytical laboratories must procure high-purity methyl elaidate to calibrate instruments for regulatory trans fat compliance testing, where peak resolution from cis isomers is strictly required.

Analytical Standard for Trans-Fat Regulatory Compliance

Due to its distinct GC retention time [1], methyl elaidate is an indispensable reference material for food testing laboratories. It is used to calibrate GC-FID and GC-MS instruments to ensure baseline resolution from methyl oleate, enabling accurate quantification of trans fatty acids in edible oils, margarines, and processed foods in accordance with AOCS and EU regulations.

Biodiesel Cold Flow and Stability Modeling

The pronounced differences in melting point and oxidative stability between cis and trans FAMEs make methyl elaidate a critical model compound in biofuel research [2]. Engineers procure it to study the effects of catalytic transfer hydrogenation and isomerization on the cold filter plugging point (CFPP) and long-term storage stability of biodiesel blends.

Lipidomic Reference for Membrane Fluidity Studies

In biophysical research, methyl elaidate serves as a precursor or reference standard to investigate how trans double bonds affect lipid bilayer packing. Its linear geometry and higher melting point provide a necessary structural contrast to cis-lipids, allowing researchers to accurately model changes in membrane fluidity and phase transition temperatures [2].

Physical Description

Liquid; mp = 9 deg C; [Sigma-Aldrich MSDS]

XLogP3

7.6

Hydrogen Bond Acceptor Count

2

Exact Mass

296.271530387 Da

Monoisotopic Mass

296.271530387 Da

Heavy Atom Count

21

Appearance

Unit:1 gramSolvent:nonePurity:99%Physical liquid

UNII

625736WPN1

Other CAS

1937-62-8
2462-84-2

Wikipedia

Methyl elaidate

Use Classification

EPA Safer Chemical Functional Use Classes -> Solvents
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Fragrance Ingredients

General Manufacturing Information

9-Octadecenoic acid, methyl ester, (9E)-: INACTIVE
9-Octadecenoic acid, methyl ester: ACTIVE

Dates

Last modified: 08-15-2023
1. M. Abbey and P. Nestel “Plasma cholesteryl ester transfer protein activity is increased when trans-elaidic acid is substituted for cis-oleic acid in the diet”Atherosclerosis, Vol. 106(1) pp. 99-107, 19942. M. Ruth et al. “Vaccenic and Elaidic Acid Modify Plasma and Splenocyte Membrane Phospholipids and Mitogen-Stimulated Cytokine Production inObese Insulin Resistant JCR: LA-cp Rats” Nutrients, Vol. 2 pp. 181-197, 20103. P. Nestel et al. “Plasma lipoprotein lipid and Lp[a] changes with substitution of elaidic acid for oleic acid in the diet” Journal of Lipid Research, Vol. 33pp. 1029-1036, 19924. M. Williams et al. “Risk of Preeclampsia in Relation to Elaidic Acid (Trans Fatty Acid) in Maternal Erythrocytes” Gynecologic and ObstetricInvestigation, Vol. 46(2), 1998

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